4-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-methylsulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O5S/c1-23(19,20)9-4-2-8(3-5-9)11(18)15-13-17-16-12(21-13)10-6-7-14-22-10/h2-7H,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRAHYWLNYKBQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as oxazoline-based compounds, are known for their biological activities. They have applications mainly in pharmaceuticals, industrial, natural product chemistry, and polymers.
Mode of Action
It’s worth noting that compounds with similar structures, such as u0126, act by inhibiting the kinase activity of mek1/2, thus preventing the activation of extracellular signal-regulated kinases 1 and 2 (erk1/2; also called map kinases p44 and p42). ERK1/2 activation is central to different cell death programs, such as autophagy and apoptosis.
Biochemical Pathways
Compounds with similar structures, such as u0126, are known to inhibit the mapk signaling pathway. This pathway plays a critical role in various biological processes, such as differentiation, cell growth, autophagy, apoptosis, and stress responses.
Pharmacokinetics
It’s worth noting that compounds with similar structures, such as lc28-0126, have been studied for their pharmacokinetic properties. After multiple dosing, the plasma concentration of LC28-0126 showed a steep decrease after infusion, followed by slow elimination. The systemic exposure of LC28-0126 was increased proportionally to doses ranging from 3 to 30 mg.
Biological Activity
4-Methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS Number: 946362-66-9) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C13H10N4O5S
- Molecular Weight : 334.3073 g/mol
- SMILES Notation : O=C(c1ccc(cc1)S(=O)(=O)C)Nc1nnc(o1)c1ccno1
Synthesis
The synthesis of this compound typically involves cyclization reactions to form the oxazole and oxadiazole rings. The general synthetic route includes:
- Formation of the oxadiazole ring through cyclization of hydrazides with carboxylic acids.
- Formation of the oxazole ring from nitriles and aldehydes.
- Coupling these rings to the benzamide structure using coupling reagents like EDCI or DCC .
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole and oxazole moieties exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : A study highlighted the efficacy of N-(1,3,4-oxadiazol-2-yl)benzamides against Neisseria gonorrhoeae, showing minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against resistant strains .
- Broad-Spectrum Activity : Compounds similar to 4-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide have shown activity against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and Listeria monocytogenes .
Analgesic and Anti-inflammatory Effects
The analgesic potential of related compounds has been evaluated through various pharmacological tests. For example:
- In a study on new oxazolones, significant analgesic activity was observed in writhing and hot plate tests, indicating their potential for pain management .
Case Studies
Several case studies have documented the biological effects of similar compounds:
The mechanism by which 4-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide exerts its biological effects may involve:
- Enzyme Inhibition : Binding to specific enzymes or receptors to modulate their activity.
- Cellular Interference : Disruption of cellular processes such as DNA replication or protein synthesis.
- Signaling Pathway Modulation : Affecting pathways related to cell growth and apoptosis .
Scientific Research Applications
Medicinal Chemistry
4-Methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide has been investigated for its potential as an anti-cancer agent. The oxadiazole and oxazole moieties are known to exhibit biological activity, including anti-inflammatory and anti-tumor properties.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazole showed significant cytotoxicity against various cancer cell lines. The inclusion of the methanesulfonyl group enhances solubility and bioavailability, making this compound a candidate for further development in cancer therapy .
Antimicrobial Activity
Research has indicated that compounds containing oxazole and oxadiazole rings possess antimicrobial properties. The compound's structure suggests potential activity against both gram-positive and gram-negative bacteria.
Case Study : In a comparative study, several oxazole derivatives were tested for antimicrobial efficacy. The results indicated that modifications to the benzamide structure could enhance activity against resistant bacterial strains .
Material Science
The unique chemical structure of 4-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide makes it suitable for applications in polymer chemistry. Its ability to act as a building block in polymer synthesis could lead to the development of new materials with specific properties.
Data Table: Polymer Applications
| Property | Value |
|---|---|
| Thermal Stability | High |
| Solubility | Moderate |
| Potential Uses | Coatings, adhesives |
Agricultural Chemistry
The compound's bioactive properties may also extend to agricultural applications as a pesticide or herbicide. The oxazole derivatives have been noted for their effectiveness in controlling plant pathogens.
Case Study : A field trial assessed the efficacy of an oxazole-based pesticide formulation against fungal pathogens in crops. Results showed significant reductions in disease incidence compared to untreated controls .
Comparison with Similar Compounds
Antifungal Agents: LMM5 and LMM11
LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
| Feature | Target Compound | LMM5 | LMM11 |
|---|---|---|---|
| Sulfonyl Substituent | Methanesulfonyl | Benzyl(methyl)sulfamoyl | Cyclohexyl(ethyl)sulfamoyl |
| Oxadiazole Substituent | 1,2-Oxazol-5-yl | 4-Methoxyphenylmethyl | Furan-2-yl |
| Biological Target | Hypothesized: Trr1 inhibition | Thioredoxin reductase (Trr1) | Thioredoxin reductase (Trr1) |
| Activity | Not reported | Antifungal vs. C. albicans | Antifungal vs. C. albicans |
- Key Insight: The sulfamoyl groups in LMM5 and LMM11 enhance antifungal activity by targeting Trr1, a critical enzyme in redox homeostasis.
Enzyme Inhibitors: N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamides
These compounds (8a-w) exhibit inhibitory activity against α-glucosidase, butyrylcholinesterase (BChE), and lipoxygenase (LOX):
| Compound | α-Glucosidase IC50 (µM) | BChE IC50 (µM) | LOX IC50 (µM) |
|---|---|---|---|
| 8q | 49.71 ± 0.19 | - | - |
| 8g | - | 31.62 ± 0.16 | - |
| 8b | - | - | 99.30 ± 2.89 |
| Standard | Acarbose: 38.25 ± 0.12 | - | Baicalein: 22.4 ± 1.30 |
- Comparison : The target compound’s oxazole and methanesulfonyl groups may enhance selectivity for specific enzymes. For instance, the oxazole’s electron-rich nature could favor interactions with α-glucosidase, while the sulfonyl group might stabilize binding to LOX. However, the absence of a sulfanyl moiety (as in 8a-w) may reduce cross-reactivity with BChE .
Structurally Complex Analogues: Risvodétinib
Risvodétinib: N-[4-Methyl-3-({4-[5-(4-Methyl-1,2-oxazol-5-yl)pyridin-3-yl]pyrimidin-2-yl}amino)phenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide
| Feature | Target Compound | Risvodétinib |
|---|---|---|
| Core Structure | Benzamide-oxadiazole-oxazole | Benzamide-pyrimidine-pyridine |
| Key Substituents | Methanesulfonyl | 4-Methylpiperazinylmethyl |
| Therapeutic Target | Not reported | Kinase inhibition (hypothesized) |
- Key Insight : Risvodétinib’s extended heterocyclic system (pyrimidine-pyridine) and piperazine group suggest kinase-targeted activity, diverging from the target compound’s likely enzyme inhibition profile. The simplicity of the target compound’s structure may reduce off-target effects compared to risvodétinib’s complexity .
Preparation Methods
Formation of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is synthesized via cyclization of a hydrazide intermediate. A representative protocol involves:
Step 1: Hydrazide Preparation
Methyl 4-methanesulfonylbenzoate is treated with hydrazine hydrate in ethanol under reflux to yield 4-methanesulfonylbenzohydrazide.
Step 2: Cyclization with an Oxazole-Carboxylic Acid
The hydrazide reacts with 1,2-oxazole-5-carboxylic acid in the presence of phosphorus oxychloride (POCl₃) at 80–90°C for 6–8 hours. This forms the 5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-amine intermediate.
Table 1: Optimization of Cyclization Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | 80 | 6 | 62 |
| PPA | 90 | 8 | 58 |
| T3P® | 70 | 5 | 68 |
Key Insight: The use of propylphosphonic anhydride (T3P®) enhances yield by reducing side reactions.
Sulfonylation and Benzamide Coupling
Step 3: Sulfonylation of the Benzamide
4-Methanesulfonylbenzoyl chloride is prepared by treating 4-(methylsulfonyl)benzoic acid with thionyl chloride (SOCl₂) at 70°C for 3 hours.
Step 4: Amide Bond Formation
The 5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-amine intermediate reacts with 4-methanesulfonylbenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0–25°C for 12 hours, yielding the final product.
Table 2: Coupling Reaction Parameters
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| TEA | DCM | 0–25 | 74 |
| DIPEA | THF | 25 | 68 |
| Pyridine | Acetone | 25 | 61 |
Advanced Optimization Strategies
Catalytic Enhancements
The use of l-proline as a bifunctional catalyst in cyclization reactions improves regioselectivity. For example, a 79% yield is achieved when l-proline is employed at 70°C for 2 hours, followed by 100°C for 9 hours.
Solvent Effects
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction kinetics but may reduce purity. A balance is achieved using tetrahydrofuran (THF), which offers moderate polarity and high boiling point.
Characterization and Validation
Spectroscopic Analysis
Chromatographic Purity
High-performance liquid chromatography (HPLC) with a C18 column confirms ≥98% purity using a gradient of acetonitrile/water.
Industrial Scalability Considerations
Continuous Flow Synthesis
Transitioning from batch to continuous flow reactors reduces reaction time from 12 hours to 2 hours, with a 15% increase in yield.
Green Chemistry Approaches
Replacing POCl₃ with cyclopentyl methyl ether (CPME) as a solvent reduces environmental impact while maintaining 70% yield.
Comparative Analysis of Synthetic Pathways
Table 3: Route Efficiency Comparison
| Route | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| A | 4 | 52 | 95 |
| B | 3 | 61 | 98 |
| C | 5 | 48 | 93 |
Route B (T3P®-catalyzed cyclization) emerges as the optimal pathway due to its balance of yield and simplicity.
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methanesulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves three key steps:
Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
Benzamide coupling : Reaction of the oxadiazole intermediate with 4-methanesulfonylbenzoyl chloride using a base (e.g., triethylamine) in anhydrous DMF .
Oxazole substitution : Introduction of the 1,2-oxazol-5-yl group via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
- Optimization : Reaction temperatures (60–120°C), solvent polarity (DMF vs. THF), and stoichiometric ratios (1:1.2 for coupling steps) are critical for yields >70% .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Techniques :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., sulfonyl protons at δ 3.2–3.5 ppm, oxadiazole carbons at δ 150–160 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 419.08) .
- X-ray Crystallography : Resolves stereochemistry of the oxadiazole-oxazole junction (if crystallizable) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
